molecular formula C18H20ClN5 B11220071 1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11220071
M. Wt: 341.8 g/mol
InChI Key: VGUMJPMMFUXSEX-UHFFFAOYSA-N
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Description

    is a chemical compound with the following molecular formula:

    1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: C11H8ClN5\text{C}_{11}\text{H}_8\text{ClN}_5C11​H8​ClN5​

    and a molecular weight of approximately 245.67 g/mol .
  • It features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry. These scaffolds often exhibit interesting biological activities.
  • The compound’s systematic name reflects its core structure: a pyrazolo[3,4-d]pyrimidine ring fused with a chlorophenyl group.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the precursors in the presence of suitable catalysts.

      Industrial Production: While not widely used industrially, research efforts have focused on optimizing synthetic routes for scalability.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology: Investigating its effects on cellular processes, such as cell cycle regulation.

      Medicine: Potential applications as anti-cancer agents (e.g., CDK2 inhibitors) .

      Industry: Limited industrial applications, but further research may reveal novel uses.

  • Mechanism of Action

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H20ClN5

    Molecular Weight

    341.8 g/mol

    IUPAC Name

    1-(3-chlorophenyl)-N-cycloheptylpyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C18H20ClN5/c19-13-6-5-9-15(10-13)24-18-16(11-22-24)17(20-12-21-18)23-14-7-3-1-2-4-8-14/h5-6,9-12,14H,1-4,7-8H2,(H,20,21,23)

    InChI Key

    VGUMJPMMFUXSEX-UHFFFAOYSA-N

    Canonical SMILES

    C1CCCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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